molecular formula C6H8O5 B1209774 3-Oxoadipic acid CAS No. 689-31-6

3-Oxoadipic acid

Cat. No.: B1209774
CAS No.: 689-31-6
M. Wt: 160.12 g/mol
InChI Key: RTGHRDFWYQHVFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoadipic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the oxidation of adipic acid using strong oxidizing agents such as potassium permanganate or nitric acid . Another approach is the microbial production using genetically engineered microorganisms like Corynebacterium glutamicum, which can convert glucose into this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and sustainability. Microorganisms such as Serratia and Corynebacterium species are cultured in a controlled environment with a suitable carbon source like glucose. The metabolic pathways of these microorganisms are engineered to enhance the production yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Oxoadipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Oxoadipic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxoadipic acid involves its role as an intermediate in metabolic pathways. It is converted into 3-oxoadipyl-CoA, which then undergoes further enzymatic reactions to produce acetyl-CoA and succinyl-CoA. These products enter the tricarboxylic acid cycle, contributing to energy production and biosynthesis of other compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the oxo group, which influences its reactivity and role in metabolic pathways. Unlike adipic acid, it can participate in reactions specific to oxo compounds, and its position in metabolic pathways differs from that of 2-oxoadipic acid .

Properties

IUPAC Name

3-oxohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGHRDFWYQHVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218974
Record name 3-Oxoadipic acid
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Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000398
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CAS No.

689-31-6
Record name β-Ketoadipic acid
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Record name 3-Oxoadipic acid
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Record name 689-31-6
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Record name 3-Oxoadipic acid
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Record name β-Ketoadipic acid
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Record name .BETA.-KETOADIPIC ACID
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Record name 3-Oxoadipic acid
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Melting Point

124 - 126 °C
Record name 3-Oxoadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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